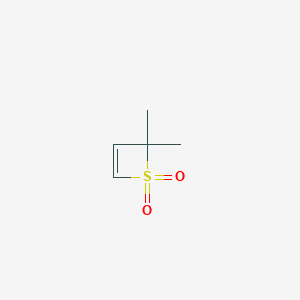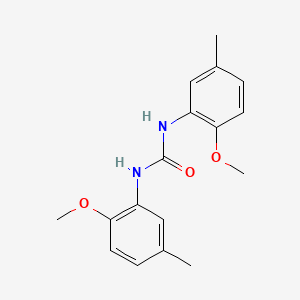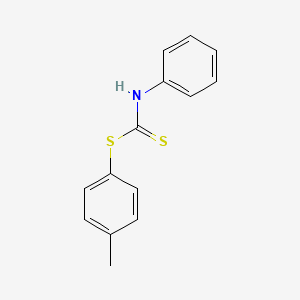
P-Tolyl N-phenyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Tolyl N-phenyldithiocarbamate is an organosulfur compound with the molecular formula C14H13NS2. It is part of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a dithiocarbamate group attached to a p-tolyl and a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
P-Tolyl N-phenyldithiocarbamate can be synthesized through the reaction of p-toluidine with carbon disulfide in the presence of a base, followed by the addition of aniline. The reaction typically proceeds as follows:
Step 1:
p-Toluidine reacts with carbon disulfide in the presence of sodium hydroxide to form p-tolyl dithiocarbamate.Step 2: The p-tolyl dithiocarbamate then reacts with aniline to form this compound.
The reaction conditions usually involve stirring the reactants at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then purified using industrial-scale crystallization and filtration techniques.
Analyse Chemischer Reaktionen
Types of Reactions
P-Tolyl N-phenyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
P-Tolyl N-phenyldithiocarbamate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of rubber accelerators and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of P-Tolyl N-phenyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts metal-dependent biological processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-N-phenyldithiocarbamate
- N-butyl-N-phenyldithiocarbamate
- N-cyclohexyl-N-phenyldithiocarbamate
Uniqueness
P-Tolyl N-phenyldithiocarbamate is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other dithiocarbamates. This structural variation can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
38750-73-1 |
|---|---|
Molekularformel |
C14H13NS2 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
(4-methylphenyl) N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS2/c1-11-7-9-13(10-8-11)17-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI-Schlüssel |
TUVQKITVFXKNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(1E)-2-(4-chlorophenyl)-1-azaprop-1-enyl]amino}aminomethane-1-thione](/img/structure/B11945898.png)
![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)




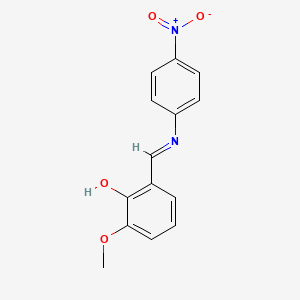
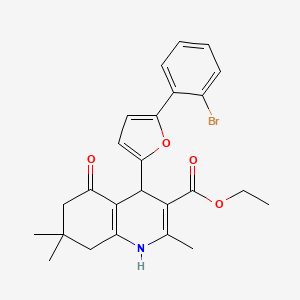

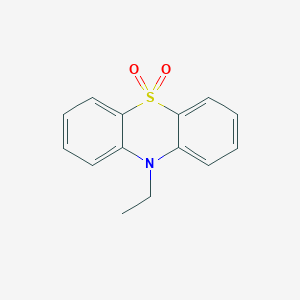
![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

